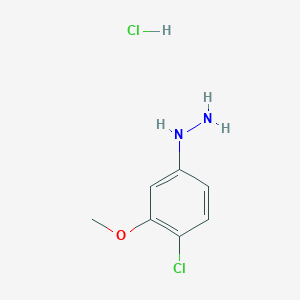

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride

描述

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative characterized by a phenyl ring substituted with a chlorine atom at the para position (C-4) and a methoxy group at the meta position (C-3). Its molecular formula is C₇H₈ClN₂O·HCl, and it is commonly employed as a synthetic intermediate in pharmaceutical and materials chemistry. The chlorine atom introduces electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a unique electronic profile that influences reactivity in nucleophilic addition and condensation reactions .

属性

IUPAC Name |

(4-chloro-3-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJDVWVBGBGJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to form azo compounds.

- Reduction : The compound can be reduced to yield hydrazine derivatives.

- Substitution Reactions : The chlorine atom can be replaced by different nucleophiles, facilitating the development of new compounds.

These reactions are fundamental in creating complex organic molecules used in pharmaceuticals and agrochemicals.

The compound exhibits significant biological activity, making it valuable in medicinal chemistry. Key areas of interest include:

- Antioxidant Properties : Similar compounds have shown potential in mitigating oxidative stress, suggesting that this compound may also exhibit antioxidant activity.

- Antitumor Effects : Preliminary studies indicate that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, derivatives of related hydrazines have demonstrated effective antiproliferative activity against HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound can interact with specific enzymes through covalent bonding at active sites, leading to inhibition of their activity. This mechanism can modulate various biochemical pathways and has implications for drug design aimed at treating diseases linked to enzyme dysfunction.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized as a precursor for synthesizing novel therapeutic agents. Its derivatives are being explored for their potential as selective inhibitors in various biochemical pathways. For example, one study highlighted its role in synthesizing indomethacin analogues that showed enhanced potency against specific targets compared to their parent compounds .

Case Studies

作用机制

The mechanism by which (4-Chloro-3-methoxyphenyl)hydrazine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

相似化合物的比较

Electronic and Steric Effects

- Chlorine vs. In contrast, 4-methoxyphenylhydrazine HCl lacks this electron-withdrawing effect, making it less reactive toward electrophilic substitution but more nucleophilic in condensations .

- Positional Isomerism: 3-Methoxyphenylhydrazine HCl (meta-substituted) exhibits distinct reactivity compared to 4-methoxy derivatives. For example, in chromanone reactions, meta-substitution may favor nucleophilic attack at the C-2 position over carbonyl groups due to steric hindrance .

Pharmacological Relevance

- (4-Chloro-3-methylphenyl)hydrazine HCl , with a methyl group instead of methoxy, demonstrates utility in COX-2 inhibitor synthesis. The methyl group’s hydrophobicity may enhance membrane permeability compared to the polar methoxy group in the target compound .

- The target compound’s methoxy group could improve solubility in polar solvents, advantageous for reactions requiring aqueous conditions, as seen in EDCI-mediated amide couplings .

Research Findings and Data

Reactivity in Condensation Reactions

- Chromanone Derivatives: (4-Chloro-3-methoxyphenyl)hydrazine HCl reacts with chromanones to form hydrazones, with electronic effects dictating attack at carbonyl vs. C-2 positions. This contrasts with 3-methoxyphenylhydrazine HCl, where steric factors dominate .

- Macrocyclic Synthesis : Hydrazine hydrochlorides with aromatic substituents (e.g., target compound) exhibit slower reaction kinetics in macrocyclic aldol condensations compared to aliphatic analogs, likely due to steric bulk .

Comparative Performance in Materials Science

- In perovskite precursor solutions, THC and PHC achieve device efficiencies of 23.0% and 22.6% , respectively, whereas aromatic hydrazines like the target compound are less studied. Their conjugated systems may introduce undesired absorption in visible-light applications .

生物活性

(4-Chloro-3-methoxyphenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure : The chemical formula for this compound is C8H10ClN3O. The presence of the chloro and methoxy groups on the phenyl ring influences its reactivity and biological interactions.

Synthesis : It is often synthesized as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

2.2 Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via ROS generation |

| U-87 | 4.98 - 14.65 | Induces oxidative stress |

2.3 Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It alters signaling pathways involved in cell proliferation and survival.

- Gene Expression : Changes in gene expression profiles have been observed, particularly those associated with stress responses and apoptosis.

- Mitochondrial Function : It can disrupt mitochondrial activity, affecting ATP production and leading to energy depletion in cells.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound acts as a nucleophile, binding to electrophilic sites on enzymes, thereby inhibiting their function.

- Oxidative Stress Induction : By promoting the formation of ROS, it contributes to cellular damage and apoptosis.

- Covalent Bond Formation : It interacts with various biomolecules, altering their structure and function, which can lead to disrupted metabolic pathways .

4.1 Cytotoxicity Studies

A study conducted on various derivatives of hydrazine compounds showed that modifications in structure significantly influenced cytotoxicity against cancer cells. Specifically, derivatives containing methoxy or chloro substituents exhibited enhanced activity compared to their unsubstituted counterparts .

4.2 Antioxidant Activity

In addition to its cytotoxic properties, the compound has demonstrated antioxidant activity through DPPH radical scavenging assays. Certain derivatives exhibited antioxidant effects greater than ascorbic acid, indicating potential applications in oxidative stress-related conditions .

5. Conclusion

This compound is a compound with significant biological activity, particularly in antimicrobial and anticancer research. Its mechanisms involve enzyme inhibition, oxidative stress induction, and alterations in cellular metabolism. Ongoing research into its derivatives may yield new therapeutic agents for various diseases.

化学反应分析

Radical-Mediated Selenide Formation

Under oxidative conditions, this hydrazine hydrochloride reacts with diaryl diselenides to form unsymmetrical selenides via radical intermediates :

-

Conditions : LiOH·H₂O, air, room temperature.

-

Example : Reaction with diphenyl diselenide yields 4-chloro-3-methoxyphenyl phenyl selenide (gram-scale, ~40% yield) .

| Diselenide | Product | Yield |

|---|---|---|

| Diphenyl diselenide | 4-Chloro-3-methoxyphenyl selenide | 40% |

Key Insight : The Cl group stabilizes the phenyl radical intermediate, enhancing reaction efficiency compared to purely electron-donating substituents .

Hydrazone and Azide Coupling

The hydrochloride reacts with carbonyl compounds to form hydrazones, which are precursors for heterocycles:

-

Hydrazone Formation : Condensation with aldehydes/ketones (e.g., 5-nitrofuran-2-acrylaldehyde) under mechanochemical conditions .

-

Azide Coupling : Conversion to azides (using NaNO₂/HCl) and subsequent Staudinger reactions with amines .

| Substrate | Product | Application |

|---|---|---|

| 5-Nitrofuran-2-acrylaldehyde | Nitrofuran hydrazone | Antibacterial agents |

| Propylamine | N-Alkylpropanamide | HDAC inhibitors |

Cyclization to Pyrazoles

Reaction with α,β-alkynic tosylhydrazones in the presence of Cu(II) catalysts yields 4-(trifluoromethyl)pyrazoles :

Regioselectivity : The OMe group directs cyclization to the para position relative to Cl, minimizing steric clash .

Nucleophilic Substitution

The hydrazine acts as a nucleophile in acyl transfer reactions:

-

Example : Reaction with methyl 3-(4-chlorophenyl)propanoate forms hydrazides (82% yield under reflux) .

| Ester/Acyl Chloride | Product | Yield |

|---|---|---|

| Methyl propanoate | Propanoyl hydrazide | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。